molecular formula C9H8N2O2 B12895767 3-(3-Methylphenyl)-1,3,4-oxadiazol-2(3H)-one CAS No. 139127-30-3

3-(3-Methylphenyl)-1,3,4-oxadiazol-2(3H)-one

Cat. No.: B12895767
CAS No.: 139127-30-3
M. Wt: 176.17 g/mol
InChI Key: GGVLQQUZZGBFEJ-UHFFFAOYSA-N
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Description

3-(m-Tolyl)-1,3,4-oxadiazol-2(3H)-one is a heterocyclic compound that contains an oxadiazole ring substituted with a m-tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(m-Tolyl)-1,3,4-oxadiazol-2(3H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of m-tolyl hydrazine with carbonyl compounds under acidic or basic conditions to form the oxadiazole ring. The reaction conditions often include heating and the use of solvents such as ethanol or acetic acid.

Industrial Production Methods

Industrial production methods for 3-(m-Tolyl)-1,3,4-oxadiazol-2(3H)-one may involve large-scale batch or continuous processes. These methods optimize reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Catalysts and advanced purification techniques are often employed to achieve high efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(m-Tolyl)-1,3,4-oxadiazol-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can introduce various functional groups onto the aromatic ring or the oxadiazole ring.

Scientific Research Applications

3-(m-Tolyl)-1,3,4-oxadiazol-2(3H)-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(m-Tolyl)-1,3,4-oxadiazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit microbial enzymes, leading to antimicrobial effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    3-(p-Tolyl)-1,3,4-oxadiazol-2(3H)-one: Similar structure but with a p-tolyl group instead of m-tolyl.

    3-(o-Tolyl)-1,3,4-oxadiazol-2(3H)-one: Similar structure but with an o-tolyl group instead of m-tolyl.

    1,3,4-Oxadiazole derivatives: Various derivatives with different substituents on the oxadiazole ring.

Uniqueness

3-(m-Tolyl)-1,3,4-oxadiazol-2(3H)-one is unique due to the position of the tolyl group, which can influence its chemical reactivity and biological activity. The m-tolyl group provides distinct steric and electronic effects compared to the o-tolyl and p-tolyl analogs, potentially leading to different properties and applications.

Properties

CAS No.

139127-30-3

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

3-(3-methylphenyl)-1,3,4-oxadiazol-2-one

InChI

InChI=1S/C9H8N2O2/c1-7-3-2-4-8(5-7)11-9(12)13-6-10-11/h2-6H,1H3

InChI Key

GGVLQQUZZGBFEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)OC=N2

Origin of Product

United States

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